![molecular formula C19H22BrN3O4 B12633129 (3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)
(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic molecule with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of the bromo group: This step usually involves bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Functionalization with the methoxyethyl group: This is typically done through an alkylation reaction using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
(3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
(3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can be compared with similar compounds such as:
- (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- (3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the bromo and methoxyethyl groups in (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
属性
分子式 |
C19H22BrN3O4 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C19H22BrN3O4/c1-9(2)15-13-14(17(25)23(16(13)24)6-7-27-3)19(22-15)11-8-10(20)4-5-12(11)21-18(19)26/h4-5,8-9,13-15,22H,6-7H2,1-3H3,(H,21,26)/t13-,14-,15?,19?/m0/s1 |
InChI 键 |
UMSWYBBSMHRQPH-NRUSHDPLSA-N |
手性 SMILES |
CC(C)C1[C@@H]2[C@@H](C(=O)N(C2=O)CCOC)C3(N1)C4=C(C=CC(=C4)Br)NC3=O |
规范 SMILES |
CC(C)C1C2C(C(=O)N(C2=O)CCOC)C3(N1)C4=C(C=CC(=C4)Br)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)
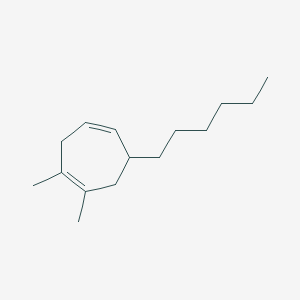
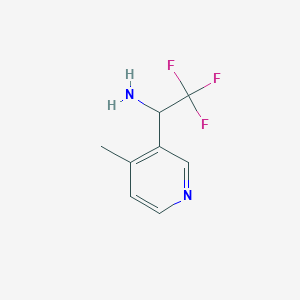
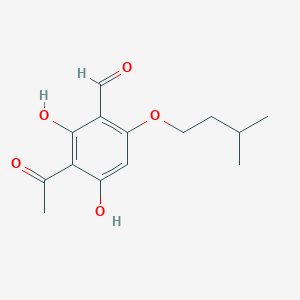
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
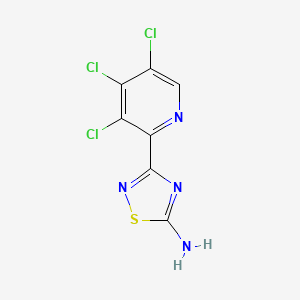

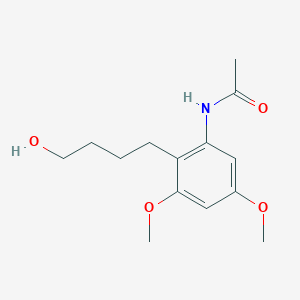
![1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12633116.png)

![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)
